molecular formula C12H15NOS B14567755 S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate CAS No. 61517-14-4

S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate

Cat. No.: B14567755
CAS No.: 61517-14-4
M. Wt: 221.32 g/mol
InChI Key: YGXPRVNRQASRPA-UHFFFAOYSA-N
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Description

S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate is a chemical compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of isoindole with propan-2-yl thiol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate is unique due to its specific structural features and the presence of the isoindole core, which imparts distinct biological activities.

Properties

CAS No.

61517-14-4

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

S-propan-2-yl 1,3-dihydroisoindole-2-carbothioate

InChI

InChI=1S/C12H15NOS/c1-9(2)15-12(14)13-7-10-5-3-4-6-11(10)8-13/h3-6,9H,7-8H2,1-2H3

InChI Key

YGXPRVNRQASRPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=O)N1CC2=CC=CC=C2C1

Origin of Product

United States

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